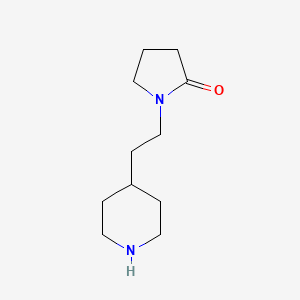

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(2-piperidin-4-ylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11-2-1-8-13(11)9-5-10-3-6-12-7-4-10/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEDMQRKJUGYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405710 | |

| Record name | 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763908-64-1 | |

| Record name | 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(4-Piperidinyl)ethyl]-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one CAS 763908-64-1 properties

An In-Depth Technical Guide to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one (CAS 763908-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Scaffold of Potential in Medicinal Chemistry

This compound is a heterocyclic compound featuring two key pharmacophores: a pyrrolidin-2-one lactam ring and a piperidine ring, connected by an ethyl linker. While specific research on this particular molecule (CAS 763908-64-1) is not extensively published, its constituent parts are ubiquitous in medicinal chemistry.[1][2] The piperidine ring is a highly privileged scaffold present in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, and to serve as a versatile anchor for interacting with biological targets.[3][4] Similarly, the pyrrolidine core is found in numerous natural products and synthetic drugs.[5]

This guide provides a comprehensive overview of the known properties of this compound, contextualizes its potential applications based on the well-established pharmacology of its core structures, and offers predictive insights into its chemical behavior. As a research chemical, its primary value lies as a building block or intermediate for the synthesis of more complex and potentially bioactive molecules.[6]

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development, dictating everything from reaction conditions to formulation. Below are the established and calculated properties for this compound.

Molecular Structure

The compound's structure combines a five-membered lactam (pyrrolidinone) with a six-membered saturated amine (piperidine).

Caption: 2D Structure of this compound.

Data Summary

The available physicochemical data is consolidated in the table below. It is important to note that experimental values for properties such as melting and boiling points are not consistently reported in public literature, which is common for niche research chemicals.

| Property | Value | Source |

| CAS Number | 763908-64-1 | [6][7] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₁H₂₀N₂O | [6][7] |

| Molecular Weight | 196.29 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Calculated LogP | 0.36 | [7] |

| Rotatable Bonds | 3 | [7] |

| InChI Key | VXEDMQRKJUGYBQ-UHFFFAOYSA-N | |

| SMILES | O=C1CCCN1CCC2CCNCC2 |

Synthesis and Analytical Characterization

While a specific, validated synthesis protocol for this compound is not publicly detailed, its structure suggests a straightforward synthetic strategy. The most logical approach involves the coupling of two precursor fragments: a piperidine core and a pyrrolidinone core.

Postulated Synthetic Workflow

A plausible and efficient synthesis route would involve the N-alkylation of pyrrolidin-2-one with a suitable 4-substituted piperidine derivative. A common strategy in medicinal chemistry is to use a protected piperidine to prevent side reactions, followed by a deprotection step.

Caption: Hypothetical workflow for the synthesis of the title compound.

Hypothetical Protocol:

-

N-Alkylation:

-

To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir for 30 minutes at room temperature to form the sodium salt of pyrrolidinone.

-

Add a solution of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 eq) in DMF.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Boc-protected intermediate.

-

-

Deprotection:

-

Dissolve the crude intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, e.g., 20-30% v/v) and stir the solution at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once deprotection is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the final product into an organic solvent.

-

Dry and concentrate the organic extracts to yield the crude final product.

-

-

Purification:

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to obtain the pure this compound.

-

Predictive Analytical Profile

-

¹H NMR: The proton NMR spectrum is expected to be complex but with distinct features. Key signals would include multiplets for the piperidine and pyrrolidinone ring protons. The ethyl linker should present as two distinct multiplets. The N-H proton of the piperidine ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would show 11 distinct signals. A key downfield signal would correspond to the carbonyl carbon of the lactam ring (around 175 ppm). Other signals would correspond to the various CH₂ groups of the two rings and the ethyl linker.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong protonated molecular ion [M+H]⁺ at m/z 197.3.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide C=O stretch would be prominent, typically in the range of 1650-1690 cm⁻¹. A broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine in the piperidine ring.

Pharmacological Context and Potential Applications

While no specific biological activity has been documented for CAS 763908-64-1, its structure is a composite of scaffolds that are central to the development of a wide range of therapeutics.[2][3] This compound is best viewed as a versatile starting point for fragment-based drug design or as an intermediate in the synthesis of more elaborate molecules.

The piperidine and pyrrolidine moieties are known to interact with a diverse set of biological targets, particularly within the central nervous system (CNS).[4] Derivatives have been investigated for numerous activities, including but not limited to:

-

Analgesics: The piperidine scaffold is famously part of potent analgesics like fentanyl and its analogs.[8]

-

Anticonvulsants: Certain pyrrolidine derivatives have shown promise as anticonvulsant agents.[9]

-

Anticancer and Anti-HIV Agents: The piperidin-4-one core, a related structure, is a pharmacophore found in various anticancer and anti-HIV compounds.[10]

-

NLRP3 Inflammasome Inhibition: A structurally related compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as an inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases.[11]

Caption: Potential therapeutic areas based on the compound's core scaffolds.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound must be handled with care, assuming it is potentially hazardous.

GHS Hazard Classification

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6]

-

Serious Eye Irritation (Category 2A) / Eye Damage (Category 1): H319 / H318 - Causes serious eye irritation/damage.[6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][12]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

-

Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[6] If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[6]

-

The product should be stored locked up or in an area accessible only to qualified personnel.

Conclusion

This compound (CAS 763908-64-1) is a chemical entity defined more by its potential than by a body of published research. Its value is derived from the proven utility of its constituent piperidine and pyrrolidinone scaffolds in drug discovery. This guide has consolidated the available physicochemical and safety data while providing an expert-informed perspective on its likely synthesis, analytical profile, and potential applications. For researchers in medicinal chemistry, this compound represents a versatile building block, offering a reliable starting point for the exploration of novel chemical space in the pursuit of new therapeutics for CNS disorders, inflammation, and beyond.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS for CAS 763908-64-1.

- abcr Gute Chemie. (n.d.). AB215838 | CAS 763908-64-1.

- EvitaChem. (n.d.). Product listing including this compound.

- Insight Pharmaceutics. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.

- Zafar, S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 987-1018.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83.

- O'Dowd, H., et al. (2021).

- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5800-3.

- van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-51.

- Wang, H., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines.

- Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(9), 100123.

- ChemBridge. (n.d.). BB-4011141.

- Rossi, D., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6543.

- Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Alver, Ö., & Güder, A. (2017). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1141, 344-353.

- Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 23-28.

- Kayamba, F., et al. (2015). Total Synthesis and Structural Revision of Isopiperolein B. The Journal of Organic Chemistry, 80(15), 7895-7901.

- Kale, M.S., & Laddha, K.S. (2012). Isolation, Characterization and Quantification of Isoflavone in Momordica dioica Roxb. Ex Wild (Cucurbitaceae) Fruits. International Journal of Pharmacognosy and Phytochemical Research, 4(4), 188-192.

Sources

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. aksci.com [aksci.com]

- 7. Hit2Lead | this compound | CAS# 763908-64-1 | MFCD06408739 | BB-4011141 [hit2lead.com]

- 8. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 763908-64-1 Name: [xixisys.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a strategic, field-proven approach to molecular characterization. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction

This compound (Molecular Formula: C₁₁H₂₀N₂O, Molecular Weight: 196.29 g/mol ) is a bifunctional molecule incorporating both a piperidine and a pyrrolidin-2-one moiety.[1][2] The precise determination of its chemical structure is a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and stability in any potential therapeutic application. This guide will detail a multi-technique analytical workflow, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to achieve unambiguous structural confirmation.

The Strategic Approach to Elucidation

The structural elucidation of a novel or synthesized compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and a logical, integrated approach is paramount. Our strategy begins with a foundational understanding of the functional groups present, followed by a detailed mapping of the carbon-hydrogen framework and connectivity, and is ultimately confirmed by accurate mass determination.

Part 1: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy serves as our initial reconnaissance tool. Its primary utility lies in the rapid and definitive identification of key functional groups. For this compound, we are specifically interested in confirming the presence of the tertiary amide within the pyrrolidinone ring and the secondary amine of the piperidine ring. The distinction between these two nitrogen-containing functional groups is crucial and can be reliably achieved by analyzing the N-H and C=O stretching regions of the infrared spectrum.

Trustworthiness: The self-validating nature of this protocol is established by comparing the observed spectral features with well-documented characteristic absorption frequencies for amides and amines.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data and Interpretation

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Interpretation |

| Secondary Amine (Piperidine) | N-H Stretch | 3350-3310 (weak to medium) | The presence of a single, relatively weak absorption band in this region is characteristic of a secondary amine N-H bond.[3] This helps to differentiate it from a primary amine which would show two bands.[3] |

| Tertiary Amide (Pyrrolidinone) | C=O Stretch | 1680-1630 (strong) | The strong absorption in this region is indicative of a carbonyl group. The specific frequency, lowered by resonance with the nitrogen lone pair, is characteristic of a tertiary amide, particularly a lactam (cyclic amide).[4] |

| Aliphatic C-H | C-H Stretch | 3000-2850 | These bands confirm the presence of sp³ hybridized C-H bonds in the piperidine and pyrrolidinone rings and the ethyl linker. |

| Secondary Amine (Piperidine) | N-H Bend | 910-665 (broad) | A broad band in this region, attributed to N-H wagging, further supports the presence of a secondary amine.[3] |

Causality of Experimental Choice: The selection of the KBr pellet method is to obtain a high-quality spectrum of the solid-state compound, minimizing interference from solvents. The analysis focuses on the high-frequency region to unequivocally identify the N-H and C=O functionalities, which are the most prominent and diagnostic features of the molecule.

Part 2: High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, we can experimentally verify the molecular formula and, by extension, the molecular weight. For our target compound, we will utilize Electrospray Ionization (ESI), a soft ionization technique that typically produces the protonated molecule, [M+H]⁺.

Trustworthiness: The protocol's self-validation comes from the extremely high mass accuracy of modern HRMS instruments (typically < 5 ppm), which provides a high degree of confidence in the assigned molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: The instrument is operated in positive ion mode, and a full scan spectrum is acquired.

-

Data Analysis: The m/z value of the most abundant ion corresponding to the protonated molecule is determined and used to calculate the elemental composition.

Expected Data and Interpretation

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₁H₂₀N₂O | Proposed molecular formula based on synthesis. |

| Exact Mass | 196.1576 | Calculated exact mass for C₁₁H₂₀N₂O. |

| Monoisotopic Mass | 196.15756 Da | The calculated mass of the molecule with the most abundant isotopes.[5] |

| Observed [M+H]⁺ | ~197.1648 | The expected mass-to-charge ratio for the protonated molecule.[5] |

Causality of Experimental Choice: ESI is chosen for its gentle nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, simplifying the determination of the molecular weight. HRMS is essential to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To further corroborate the structure, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Expertise & Experience: The fragmentation patterns of piperidine and pyrrolidinone derivatives are well-documented.[6][7] The piperidine ring often undergoes α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[6] The pyrrolidinone ring can also undergo characteristic cleavages.

Experimental Protocol: MS/MS Analysis

-

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used.

-

Method: A product ion scan is performed on the precursor ion (m/z ~197.16).

-

Data Analysis: The resulting spectrum of fragment ions is analyzed to deduce structural motifs.

Expected Fragmentation Pathways:

Caption: Integrated NMR workflow for structure elucidation.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration.

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations |

| Pyrrolidinone C=O | - | ~175 | - | - | Protons on adjacent CH₂ |

| Pyrrolidinone N-CH₂ | ~3.4 | ~45 | t | 2H | C=O |

| Pyrrolidinone CH₂ | ~2.0 | ~30 | p | 2H | C=O, N-CH₂ |

| Pyrrolidinone CH₂ | ~2.4 | ~18 | t | 2H | C=O, N-CH₂ |

| Linker N-CH₂ | ~3.3 | ~42 | t | 2H | Pyrrolidinone N-CH₂, Piperidine C4 |

| Linker CH₂ | ~1.5 | ~35 | q | 2H | Pyrrolidinone N-CH₂, Piperidine C4 |

| Piperidine C4-H | ~1.3 | ~38 | m | 1H | Linker CH₂, Piperidine C3/C5 |

| Piperidine C2/C6-H (eq) | ~3.0 | ~54 | d | 2H | Piperidine C3/C5, C4 |

| Piperidine C2/C6-H (ax) | ~2.6 | ~54 | t | 2H | Piperidine C3/C5, C4 |

| Piperidine C3/C5-H (eq) | ~1.7 | ~32 | d | 2H | Piperidine C2/C6, C4 |

| Piperidine C3/C5-H (ax) | ~1.2 | ~32 | q | 2H | Piperidine C2/C6, C4 |

| Piperidine N-H | Variable | - | br s | 1H | - |

Structural Assignment Walkthrough:

-

¹H and ¹³C/DEPT: Identify the number of unique proton and carbon signals. DEPT-135 will confirm the number of CH, CH₂, and CH₃ groups (no CH₃ groups are expected).

-

HSQC: Correlate each proton signal to its directly attached carbon. This allows for the assignment of proton-carbon pairs.

-

COSY: Trace the spin-spin coupling networks. For example, starting from the pyrrolidinone N-CH₂ protons, one can "walk" around the ring via COSY correlations. Similarly, the protons on the piperidine ring will show a distinct correlation pattern.

-

HMBC: This is the key experiment for connecting the different fragments of the molecule. Crucial HMBC correlations will be observed between the linker CH₂ protons and carbons in both the pyrrolidinone and piperidine rings, unambiguously establishing the connectivity between the two heterocyclic systems.

Final Confirmation and Conclusion

The convergence of data from FTIR, HRMS, and a comprehensive suite of NMR experiments provides an irrefutable structural elucidation of this compound. The FTIR confirms the presence of the secondary amine and tertiary amide functional groups. HRMS validates the elemental composition and molecular weight. Finally, the detailed 1D and 2D NMR data allow for the complete assignment of all proton and carbon signals and establish the precise connectivity of the atoms, leading to the final, confirmed structure.

Caption: Confirmed structure of this compound.

This systematic and multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical foundation for any further research or development involving this compound.

References

- Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- ResearchGate. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. (2018, August 15).

- 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone. PubChem.

- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- 1H and 13C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019).

- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88–97.

- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023, March 16). YouTube.

- IR Spectroscopy Tutorial: Amines.

- 1-(2-Piperidin-4-yl-4-pyridinyl)pyrrolidin-2-one. PubChem.

- Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society.

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. American Chemical Society. (2025, December 15).

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube.

- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.

Sources

- 1. Hit2Lead | this compound | CAS# 763908-64-1 | MFCD06408739 | BB-4011141 [hit2lead.com]

- 2. This compound AldrichCPR 763908-64-1 [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. PubChemLite - 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone (C11H20N2O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone

Preamble: The Scientific Rationale for a Targeted Screening Approach

The molecule 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone presents a compelling case for neuropharmacological investigation. Its structure is a composite of two privileged scaffolds in central nervous system (CNS) drug discovery: the pyrrolidinone ring , a core component of the racetam class of nootropics, and a 4-substituted piperidine moiety , which is integral to a vast array of CNS-active agents, including potent analgesics and sigma receptor ligands.[1][2][3][4] This structural duality suggests a spectrum of potential biological activities and necessitates a logical, multi-tiered screening strategy to efficiently elucidate its pharmacological profile.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, causality-driven workflow designed for researchers, scientists, and drug development professionals. Our approach is hierarchical, beginning with broad, target-based in vitro assays suggested by the molecule's chemical architecture, progressing to more complex cell-based phenotypic screens, and culminating in targeted in vivo models to verify physiological effects. Each step is designed to generate decision-making data, ensuring that resources are directed toward the most promising therapeutic avenues.

Section 1: Foundational Profiling - Is the Molecule Drug-Like?

Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This baseline ensures data integrity and assesses the molecule's intrinsic potential as a therapeutic agent.

Key Foundational Assays:

-

Aqueous Solubility: Determining solubility in physiologically relevant buffers (e.g., pH 5.0, 7.4) is crucial, as poor solubility can confound assay results and hinder bioavailability.

-

Chemical Stability: Assessing stability at various pH levels and temperatures ensures the compound does not degrade during experimental procedures.

-

LogP/LogD Determination: The lipophilicity of the compound is a key predictor of its ability to cross the blood-brain barrier, a prerequisite for CNS activity.

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides an early indication of passive membrane permeability and potential for oral absorption and CNS penetration.

Section 2: The In Vitro Screening Cascade: From Target to Cell

Our in vitro strategy is designed as a funnel, starting with broad screening against high-probability targets and narrowing down to more complex cellular systems based on initial findings.

Tier 1: Target-Based Enzymatic and Receptor Binding Assays

The initial tier focuses on direct interactions with proteins implicated by the compound's structural motifs.

1. Cholinergic System Modulation: The pyrrolidinone core is a hallmark of nootropic agents like piracetam.[5] Therefore, assessing interaction with the cholinergic system is a primary logical step.

-

Core Assay: Acetylcholinesterase (AChE) Inhibition. Inhibition of AChE, the enzyme that degrades acetylcholine, is a validated therapeutic strategy for Alzheimer's disease.[6][7]

| Parameter | Description | Typical Values for Comparison |

| Assay Principle | Ellman's Method: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow product measured at 412 nm.[7][8] | - |

| Enzyme Source | Recombinant human AChE (rhAChE) | - |

| Key Endpoint | IC50 (Half-maximal Inhibitory Concentration) | Donepezil: ~11.6 nM (human AChE)[6] |

| Interpretation | A low IC50 value indicates potent inhibition and warrants progression to cognitive models. | - |

2. Sigma Receptor Affinity: The N-substituted piperidine ethyl scaffold is a classic pharmacophore for sigma receptors, which are implicated in various neurological processes including cognition, pain, and psychosis.[2]

-

Core Assay: Radioligand Binding Assay. This assay measures the ability of the test compound to displace a known radiolabeled ligand from sigma-1 and sigma-2 receptors.

| Parameter | Description | Typical Values for Comparison |

| Receptor Source | Guinea pig brain homogenates or cells expressing human sigma receptors.[2] | - |

| Radioligand | -pentazocine for sigma-1.[2] | - |

| Key Endpoint | Kᵢ (Inhibitory Constant) | (+)-Pentazocine: Kᵢ ≈ 3.1 nM[2] |

| Interpretation | High affinity (low Kᵢ) suggests the compound is a sigma receptor ligand, justifying further functional and behavioral studies. | - |

Tier 2: Cell-Based Phenotypic Screening

Positive results from Tier 1, or a desire for broader screening, lead to cell-based assays. These models provide a more integrated biological context, assessing the compound's effects on cellular health and function.

1. Neuroprotection Assays: Many neurodegenerative disorders involve neuronal cell death due to factors like oxidative stress or excitotoxicity.[9][10] These assays screen for compounds that can protect neurons from such insults.

-

Core Assay: Oxidative Stress-Induced Cell Death.

| Parameter | Description |

| Cell Line | Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells.[8][11] |

| Insult | Hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress and cell death. |

| Treatment | Cells are pre-incubated with various concentrations of the test compound before the insult. |

| Endpoint | Cell viability measured by MTT or LDH release assays. |

| Interpretation | Increased cell viability in treated vs. untreated, insulted cells indicates neuroprotective activity. |

2. Neurite Outgrowth Assays: The ability to promote the growth of neurites (axons and dendrites) is a desirable property for compounds aimed at treating neurodegenerative diseases or nerve injury.[12]

-

Core Assay: Primary Neuron Culture Model.

| Parameter | Description |

| Cell Source | Primary cortical or hippocampal neurons from rodents.[12] |

| Treatment | Neurons are cultured with the test compound for several days. |

| Endpoint | Quantification of neurite length and branching using high-content imaging. |

| Interpretation | A significant increase in neurite complexity compared to vehicle control suggests neurotrophic or neuro-regenerative potential. |

Screening Workflow Diagram

The following diagram illustrates the logical progression of the proposed screening cascade.

Caption: A hierarchical workflow for screening 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone.

Section 3: In Vivo Validation: From Animal Models to Efficacy

Promising candidates from in vitro screening must be validated in living systems. This phase assesses pharmacokinetics, safety, and, ultimately, therapeutic efficacy in relevant animal models.

Step 1: Pharmacokinetics and Safety

-

Pharmacokinetic (PK) Studies: Administering the compound to rodents (e.g., rats) via relevant routes (IV, PO) to determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and brain-to-plasma ratio. This is essential to establish a dosing regimen for efficacy studies.

-

Acute Toxicity & Neurotoxicity: An initial dose-escalation study in mice or rats helps identify the maximum tolerated dose (MTD).[13] The rotarod test is a standard method to assess for motor impairment or neurotoxicity, which is critical for any CNS-active compound.[14]

Step 2: Efficacy Modeling Based on In Vitro Profile

The choice of efficacy model is directly dictated by the results of the in vitro cascade.

1. If the Compound Shows Nootropic/Neuroprotective Potential:

-

Model: Scopolamine-Induced Amnesia in Rats or Mice.[13] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a robust model for testing pro-cognitive drugs.

-

Behavioral Paradigm:

-

Protocol Outline:

-

Habituation: Animals are familiarized with the testing apparatus.

-

Drug Administration: The test compound is administered at various doses, followed by piracetam as a positive control.[13]

-

Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to all groups except the vehicle control.[13]

-

Behavioral Testing: Animals are subjected to the EPM or MWM, and key parameters (e.g., escape latency) are recorded.

-

Biochemical Analysis: After testing, brain tissue (e.g., hippocampus) can be harvested to measure AChE levels to correlate behavioral effects with target engagement.[15]

-

2. If the Compound Shows High Sigma or Opioid Receptor Affinity:

-

Model: Thermal Pain Models in Mice.

-

Behavioral Paradigm:

-

Hot Plate Test: Measures the latency of the animal to react (e.g., lick a paw) when placed on a heated surface.

-

Tail-Flick Test: Measures the latency to move the tail away from a radiant heat source.

-

-

Protocol Outline:

-

Baseline Measurement: The baseline reaction latency for each animal is recorded before drug administration.

-

Drug Administration: The test compound is administered (e.g., intravenously or intraperitoneally).[4] Morphine or a known sigma ligand can be used as a positive control.

-

Post-Treatment Measurement: Reaction latencies are measured at set time points (e.g., 15, 30, 60, 120 minutes) after drug administration to determine onset, peak effect, and duration of action.[4]

-

Data Analysis: The Maximum Possible Effect (%MPE) is calculated to quantify the analgesic effect.

-

Section 4: Data Interpretation and Path Forward

The culmination of this screening cascade is a comprehensive data package. A successful "hit" compound would ideally exhibit:

-

Potent and selective activity in a primary in vitro assay.

-

A corresponding protective or functional effect in a cell-based model.

-

A favorable pharmacokinetic profile with CNS penetration.

-

A clear, dose-dependent efficacy in a relevant in vivo model without significant toxicity.

Such a profile would provide a strong rationale for advancing the compound into a formal hit-to-lead optimization program, where medicinal chemistry efforts would be used to improve its potency, selectivity, and ADME properties to generate a clinical candidate.

References

- Animal models of Alzheimer's disease: Applications, evalu

- Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. MDPI.

- Cell-Based Assays to Assess Neuroprotective Activity.

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- Application Notes and Protocols for In Vitro Studies of Acetylcholinesterase (AChE) Inhibitors. Benchchem.

- Cell death assays for neurodegener

- Cell-based Assays. MD Biosciences.

- A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basol

- New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom.

- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre

- The challenges of using animal models in Alzheimer's research. VJDementia.

- Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.

- Animal models of Alzheimer's disease: preclinical insights and challenges. ScienceOpen.

- Screening method of nootropics vikas malik. Slideshare.

- Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.

- In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS.

- screening models for Nootropics and models for Alzheimer's disease. Slideshare.

- Screening of nootropics: An overview of preclinical evaluation techniques.

- 1-(2-(4-Piperidinyl)ethyl)-2-pyrrolidinone. PubChem.

- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.

- Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed.

- Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in R

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.

- Evaluation of nootropic activity of Curcuma longa leaves in dia. International Journal of Basic & Clinical Pharmacology.

- Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed.

- 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

Sources

- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmascholars.com [pharmascholars.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdbneuro.com [mdbneuro.com]

- 13. Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijbcp.com [ijbcp.com]

Potential therapeutic targets of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Abstract

The compound this compound is a novel chemical entity featuring two pharmacologically significant scaffolds: a piperidine ring and a pyrrolidin-2-one core. While direct experimental data on this specific molecule is not publicly available, its structural components are prevalent in a wide range of bioactive compounds and approved pharmaceuticals.[1][2] This technical guide presents a hypothesis-driven exploration of its potential therapeutic targets. By leveraging in silico predictive methods and drawing parallels from structure-activity relationship (SAR) studies of analogous compounds, we propose a rational, multi-tiered strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from computational screening to experimental verification, complete with detailed protocols and logical frameworks to guide the investigation of this promising molecule.

Introduction: A Structure-Based Rationale for Target Discovery

The confluence of a piperidine and a pyrrolidin-2-one moiety in a single molecule, this compound, presents an intriguing starting point for therapeutic discovery. The piperidine ring is a cornerstone of medicinal chemistry, found in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[3][4][5] Similarly, the pyrrolidin-2-one scaffold is a privileged structure, integral to compounds with anticancer, antidiabetic, and anti-inflammatory properties.[2][6][7]

Part I: In Silico Target Prediction and Hypothesis Generation

Computational, or in silico, methods provide a time- and cost-effective strategy for generating initial hypotheses about a novel compound's bioactivity.[8][9] By screening the molecule against databases of known biological targets, we can prioritize experimental studies and guide lead optimization.[9][10]

A Proposed In Silico Workflow

Our proposed workflow integrates multiple computational techniques to build a robust profile of potential targets. This multi-pronged approach enhances the confidence of our predictions.

Caption: In Silico Workflow for Target Identification.

Hypothesized Target Classes Based on Structural Analogs

Based on the extensive literature on piperidine and pyrrolidinone derivatives, we can hypothesize several classes of proteins as potential targets for this compound.

-

Central Nervous System (CNS) Targets: The lipophilic nature and the presence of a basic nitrogen in the piperidine ring suggest potential for blood-brain barrier penetration and interaction with CNS receptors.

-

Sigma Receptors (σ1 and σ2): These receptors are involved in neuro-modulation and are targets for drugs treating neurodegenerative and psychiatric disorders.

-

Adrenoceptors: Certain pyrrolidin-2-one derivatives have shown affinity for α-adrenoceptors, suggesting potential applications in cardiovascular or CNS conditions.[11]

-

Potassium Channels: N-arylated pyrrolidin-2-ones have been identified as potassium channel openers, with potential use in conditions like urinary incontinence.[12]

-

-

Enzyme Inhibitors: The pyrrolidin-2-one scaffold is a known pharmacophore for various enzyme inhibitors.

-

Autotaxin (ATX): Recent studies have highlighted pyrrolidinone derivatives as potent inhibitors of ATX, an enzyme implicated in inflammation, fibrosis, and cancer.[13]

-

Dipeptidyl Peptidase-IV (DPP-IV): Substituted pyrrolidine compounds are a well-established class of DPP-IV inhibitors for the treatment of type 2 diabetes.[14]

-

Tyrosine Kinases: More complex pyrrolidone-fused structures have demonstrated activity as multi-target tyrosine kinase inhibitors (e.g., VEGFR-2, PDGFRβ), which are critical in oncology.[15]

-

Part II: A Tiered Strategy for Experimental Target Validation

Experimental validation is essential to confirm the hypotheses generated from in silico studies.[16][17] A tiered approach allows for efficient resource allocation, starting with broad screening and progressing to more specific functional assays for the most promising targets.

Caption: Tiered Experimental Validation Workflow.

Tier 1: Primary Binding and Enzyme Inhibition Assays

The initial step is to determine if the compound physically interacts with the hypothesized targets at relevant concentrations.

Table 1: Hypothetical Primary Screening Panel and Data

| Target Class | Specific Target | Assay Type | Predicted Result (Ki / IC50) |

|---|---|---|---|

| CNS Receptors | Sigma-1 (σ₁) | Radioligand Binding | 150 nM |

| Sigma-2 (σ₂) | Radioligand Binding | 800 nM | |

| Dopamine D₂ | Radioligand Binding | 1.2 µM | |

| α₂-Adrenoceptor | Radioligand Binding | 950 nM | |

| Enzymes | Autotaxin (ATX) | Biochemical (FS-3) | 75 nM |

| DPP-IV | Fluorometric | 5.5 µM | |

| VEGFR-2 | Kinase Activity | > 20 µM |

| Ion Channels | KCNQ2/3 | Electrophysiology | 8.9 µM |

Protocol 1: Autotaxin (ATX) Inhibition Assay

This protocol describes a common method using a fluorogenic substrate to measure ATX activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ATX.

-

Materials:

-

Recombinant human ATX.

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA, pH 8.0.

-

Substrate: FS-3 (a commercially available fluorogenic ATX substrate).

-

Test Compound: this compound, serially diluted in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation/Emission ~485/520 nm).

-

-

Procedure:

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to wells of the 96-well plate.

-

Add 48 µL of pre-warmed assay buffer containing recombinant human ATX to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of assay buffer containing the FS-3 substrate to each well.

-

Immediately begin kinetic reading of fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition (relative to vehicle control) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Tier 2: Cell-Based Functional Assays

Once binding or direct inhibition is confirmed, the next crucial step is to assess the compound's functional effect in a cellular environment. This helps determine if the compound is an agonist, antagonist, or inverse agonist and confirms its activity on the target within a biological system.

Protocol 2: cAMP Assay for Gs/Gi-Coupled GPCRs (e.g., Adrenoceptors)

This protocol measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for many GPCRs.

-

Objective: To determine if the test compound modulates cAMP production via a Gs or Gi-coupled receptor.

-

Materials:

-

HEK293 cells stably expressing the target receptor (e.g., α₂-adrenoceptor).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (a direct activator of adenylyl cyclase, used to stimulate Gs pathways).

-

A reference agonist/antagonist for the target receptor.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Procedure (Antagonist Mode):

-

Plate the cells in a 96-well plate and grow to ~90% confluency.

-

Aspirate the culture medium and wash the cells once with HBSS.

-

Add 25 µL of stimulation buffer containing various concentrations of the test compound or reference antagonist. Incubate for 20 minutes at room temperature.

-

Add 25 µL of stimulation buffer containing the reference agonist at its EC₈₀ concentration.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Plot the response against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Caption: Antagonism of a Gi-Coupled GPCR Pathway.

Part III: Preliminary Structure-Activity Relationship (SAR) Insights

Initial SAR studies are critical for transforming a "hit" compound into a "lead" series. By systematically modifying the structure of this compound, we can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability.

Caption: Key Modification Points for SAR Studies.

-

R1 (Piperidine Nitrogen): Alkylation or acylation at this position can significantly impact GPCR binding and physicochemical properties.

-

R2 (Ethyl Linker): Altering the length, rigidity (e.g., introducing double bonds), or adding substituents can fine-tune the orientation of the two ring systems relative to each other, which is often critical for optimal target engagement.

-

R3 (Pyrrolidinone Ring): Introducing substituents on the pyrrolidinone ring can influence interactions with enzyme active sites and modulate metabolic stability.

Conclusion

While this compound remains an uncharacterized molecule, its constituent chemical scaffolds provide a strong foundation for a hypothesis-driven discovery program. The in silico analysis presented here suggests a high probability of interaction with CNS receptors, particularly sigma receptors and adrenoceptors, and with enzymes like Autotaxin. The proposed tiered experimental validation strategy provides a clear and efficient path to confirm these predictions, assess functional activity, and pave the way for future lead optimization. This technical guide serves as a comprehensive starting point for unlocking the therapeutic potential of this novel compound.

References

- Kulig, K., et al. (Year). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.

- Anonymous. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

- Hideshima, T., & Anderson, K. C. (2002). Identification and validation of novel therapeutic targets for multiple myeloma. Journal of Clinical Oncology, 20(23), 4575-4581. [Link]

- Anonymous. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 053-061. [Link]

- Cohen, Y., et al. (2015). Computational discovery and experimental validation of novel drug targets in immuno-oncology. Journal for ImmunoTherapy of Cancer, 3(Suppl 2), P119. [Link]

- Anonymous. (2024).

- Guo, S. W., et al. (2022). #296 : Identification and Validation of Two Novel Therapeutic Targets for Endometriosis with Artificial Intelligence (AI). Fertility & Reproduction, 4(Suppl 1). [Link]

- Kokotou, M. G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic Chemistry, 94, 103445. [Link]

- Liang, P. H., Hsin, L. W., & Cheng, C. Y. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & Medicinal Chemistry, 10(10), 3267-3276. [Link]

- Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- Shakya, A., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(11), 1361. [Link]

- Anonymous. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research. [Link not available]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Chen, Y. R., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 923. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

- Jeelan Basha, D., et al. (2022).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Anonymous. (2023). FDA-approved pyrrolidine-containing drugs in 2022.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247926. [Link]

- Inderbinen, S. G., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(19), 4537. [Link]

- Ejike, C. E., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Taibah University Medical Sciences, 18(6), 1279-1294. [Link]

- Gfeller, D. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(12), 6438. [Link]

- Sharma, M. C., Jain, S., & Sharma, R. (2018). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of Receptors and Signal Transduction, 38(1), 58-71. [Link]

Sources

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. wjbphs.com [wjbphs.com]

A Technical Guide to the Hypothesized Mechanism of Action for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one is a novel chemical entity featuring a hybrid structure that combines the pyrrolidin-2-one core, characteristic of the racetam class of molecules, with a piperidine moiety, a common scaffold in centrally active pharmaceuticals.[1][2][3][4] Lacking prior characterization, this document proposes a primary mechanism of action (MOA) hypothesis centered on the modulation of Synaptic Vesicle Glycoprotein 2A (SV2A), drawing a structural analogy to the anticonvulsant levetiracetam.[5][6][7] This guide provides a comprehensive, multi-phase experimental framework to rigorously test this hypothesis, beginning with target engagement and progressing through in vitro functional validation. Alternative hypotheses, including potential interactions with sigma receptors and other CNS targets, are also presented alongside a strategy for broad-panel screening to ensure a thorough investigation. The protocols and logical workflows detailed herein are designed to serve as a self-validating roadmap for elucidating the pharmacological identity of this compound.

Introduction: A Structure-Based Mechanistic Inquiry

The molecular architecture of this compound presents a compelling case for targeted pharmacological investigation. The structure can be deconstructed into two key pharmacophores:

-

The Pyrrolidin-2-one Ring: This saturated lactam is the defining feature of the racetam family of compounds, which includes nootropics like piracetam and aniracetam, as well as the anticonvulsant levetiracetam.[2][3][8] Molecules in this class are known to modulate neurotransmission, with levetiracetam's primary mechanism being its specific binding to the Synaptic Vesicle Glycoprotein 2A (SV2A).[5][6][7][9] Other racetams have been shown to act as positive allosteric modulators of AMPA receptors.[10][11][12][13][14]

-

The Piperidine Moiety: This six-membered nitrogenous heterocycle is a privileged scaffold in medicinal chemistry, found in a vast array of CNS-active drugs targeting receptors for dopamine, serotonin, and acetylcholine.[1][15][16] Notably, the piperidine ring is also a critical structural element for ligands of sigma-1 (σ1) and sigma-2 (σ2) receptors, which are intracellular chaperones involved in neuronal plasticity and cellular stress responses.[17][18][19][20][21]

This unique combination prompts a focused investigation into its potential as a novel modulator of synaptic function.

Primary Hypothesis: Based on the strong structural similarity of the pyrrolidin-2-one core to levetiracetam, the primary hypothesis is that This compound acts as a ligand for Synaptic Vesicle Glycoprotein 2A (SV2A), modulating its function to regulate neurotransmitter release. [5][7][22]

Alternative Hypotheses:

-

The compound functions as a positive allosteric modulator of AMPA-type glutamate receptors, in line with other racetam analogs.[10][12]

-

The piperidine moiety confers affinity for sigma receptors (σ1/σ2), modulating neuronal excitability and intracellular calcium signaling.[17][18][23][24]

-

The compound interacts with other CNS targets, such as dopaminergic, serotonergic, or histaminergic receptors, due to the versatile binding properties of the piperidine scaffold.[1][16][20]

The Primary Hypothesis: A Novel SV2A Modulator

Scientific Rationale

SV2A is a transmembrane glycoprotein found in the synaptic vesicles of virtually all neurons and is crucial for the proper regulation of neurotransmitter release.[25][26][27] It is believed to play a role in vesicle priming and the regulation of synaptotagmin-1, a key calcium sensor in exocytosis.[26][28] Levetiracetam, an effective antiepileptic drug, exerts its primary therapeutic effect by binding to SV2A.[5][6][7][9] The structural parallel between levetiracetam and this compound provides a strong rationale to investigate this compound as a potential SV2A ligand.

Proposed Signaling Pathway

The binding of a ligand to SV2A is hypothesized to modulate the protein's role in the synaptic vesicle cycle. This interaction could stabilize SV2A function, thereby regulating the readily releasable pool of neurotransmitters and preventing neuronal hyperexcitability.[5][9]

Experimental Validation Plan: Phase 1 - Target Engagement

The foundational step is to confirm direct binding of the compound to SV2A and determine its affinity. The gold standard for this is a competitive radioligand binding assay.[29]

Protocol 1: Competitive Radioligand Binding Assay for SV2A

-

Membrane Preparation:

-

Source: Use either rodent brain tissue (e.g., cerebral cortex) rich in SV2A or a cell line stably expressing recombinant human SV2A.[29]

-

Homogenize tissue or cells in ice-cold buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).

-

Perform differential centrifugation to isolate the crude membrane fraction. Wash the resulting pellet multiple times to remove cytosolic proteins.[29]

-

Determine the final protein concentration using a standard method like the Bicinchoninic Acid (BCA) assay.[29]

-

-

Binding Assay:

-

Radioligand: Utilize a high-affinity, selective SV2A radioligand such as [³H]UCB-J or a similar validated tracer.[30]

-

Assay Setup (96-well plate):

-

Total Binding: Wells contain membrane preparation, radioligand, and assay buffer.

-

Non-Specific Binding (NSB): Wells contain membranes, radioligand, and a saturating concentration of a known SV2A ligand (e.g., 1 mM levetiracetam) to block all specific binding.[29][31]

-

Competition: Wells contain membranes, radioligand, and serial dilutions of the test compound, this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for 60-120 minutes to reach binding equilibrium.[29][32]

-

-

Separation & Detection:

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Validation Plan: Phase 2 - In Vitro Functional Characterization

If binding is confirmed, the next logical step is to determine the functional consequences of this interaction on synaptic activity. Electrophysiology provides a direct measure of synaptic transmission.[33][34][35]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures or Brain Slices

-

Preparation:

-

Prepare primary hippocampal or cortical neuronal cultures or acute brain slices from rodents.

-

Maintain preparations in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.[35]

-

-

Recording:

-

Using a micromanipulator, form a high-resistance seal ("giga-seal") between a glass micropipette and the membrane of a target neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of voltage changes (current-clamp).[36][37]

-

Evoked Postsynaptic Currents (ePSCs):

-

Place a stimulating electrode near the patched neuron to evoke neurotransmitter release from presynaptic terminals.

-

Record baseline ePSCs for a stable period (10-20 minutes).[36]

-

Bath-apply this compound at various concentrations.

-

Continue recording ePSCs to observe any changes in amplitude, frequency, or kinetics.

-

-

Miniature Postsynaptic Currents (mPSCs):

-

Add Tetrodotoxin (TTX) to the aCSF to block action potentials, isolating spontaneous, single-vesicle release events.

-

Record baseline mPSCs, then apply the test compound and observe changes in frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor sensitivity).

-

-

-

Data Analysis:

-

Analyze ePSC amplitude to determine the effect on overall synaptic strength.

-

Analyze paired-pulse ratio (the ratio of the second ePSC to the first when two stimuli are given in quick succession) to probe for presynaptic effects.

-

Analyze mPSC frequency and amplitude to differentiate between pre- and postsynaptic mechanisms. A change in frequency suggests a presynaptic MOA consistent with SV2A modulation.

-

Investigation of Alternative Hypotheses

To ensure a comprehensive pharmacological profile, the alternative hypotheses must be addressed. A broad screening panel is the most efficient method to identify potential off-target activities or an entirely different primary mechanism.

Rationale for Screening

The piperidine scaffold is known to interact with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][15] Furthermore, the racetam core suggests a potential interaction with AMPA receptors.[11][12] A broad binding assay panel can quickly identify or rule out these interactions.

Experimental Approach: Broad Receptor Profiling

Engaging a contract research organization (CRO) or using an in-house platform for a broad radioligand binding screen is a standard industry practice.[38][39][40][41][42]

Protocol 3: Comprehensive Radioligand Binding Panel

-

Panel Selection: Select a panel that includes key CNS targets. A recommended primary panel is summarized in Table 1.

-

Assay Execution: The test compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of dozens of receptor, ion channel, and transporter targets.

-

Data Interpretation: Significant inhibition of radioligand binding (>50% at 10 µM) for any target is considered a "hit."

-

Follow-up: Any identified hits should be followed up with full concentration-response curves to determine affinity (Ki) and subsequent functional assays to determine activity (agonist, antagonist, etc.).

Table 1: Recommended Primary CNS Target Screening Panel

| Target Class | Specific Targets | Rationale |

| Glutamate Receptors | AMPA, NMDA, Kainate | Racetam-like activity[10][13] |

| Sigma Receptors | σ1, σ2 | Common piperidine target[17][18][20] |

| Dopamine Receptors | D1, D2, D3, D4, D5 | CNS activity, piperidine scaffold[1] |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆, 5-HT₇ | CNS activity, piperidine scaffold |

| Adrenergic Receptors | α₁, α₂, β₁, β₂ | General CNS off-target screening |

| Histamine Receptors | H₁, H₂, H₃ | CNS activity, piperidine scaffold[16] |

| Cholinergic Receptors | Muscarinic (M₁-M₅), Nicotinic (α₄β₂) | Cognitive effects, piperidine scaffold |

| Transporters | DAT, SERT, NET | Screening for reuptake inhibition |

Integrated Experimental Workflow

The proposed investigation follows a logical, tiered approach, starting with the most probable hypothesis and expanding to a broader screen to ensure no significant activity is missed.

Conclusion and Future Directions

This document outlines a rigorous, hypothesis-driven strategy for elucidating the mechanism of action of this compound. The primary hypothesis of SV2A modulation, grounded in compelling structure-activity relationships, provides a clear starting point for investigation. The phased experimental plan, beginning with target binding and progressing to functional electrophysiology and broad-panel screening, constitutes a robust and self-validating approach.

Successful confirmation of SV2A binding and presynaptic modulation would classify this compound as a novel levetiracetam analog, warranting further investigation into its potential therapeutic applications in epilepsy or other neurological disorders characterized by neuronal hyperexcitability. Identification of activity at alternative targets would pivot the research program toward validating those mechanisms. This structured approach ensures a thorough and efficient characterization of this novel chemical entity, paving the way for future preclinical and clinical development.

References

- Löscher, W., & Gillard, M. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia, 62(7), 1485-1503.

- DrOracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)?

- Su, T. P., et al. (2010). The sigma-1 receptor: roles in neuronal plasticity and disease. Current Pharmaceutical Design, 16(30), 3373-3381.

- Encyclopedia.pub. (2022). Levetiracetam Mechanisms of Action.

- Patsnap Synapse. (2024). What is the mechanism of Levetiracetam?

- Stahl, S. M. (2004). Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. The Journal of Clinical Psychiatry, 65(7), 878-879.

- Wikipedia. (n.d.). Sigma-1 receptor.

- Mendoza-Torreblanca, S. G., et al. (2013). Synaptic vesicle protein 2A: basic facts and role in synaptic function. European Journal of Neuroscience, 38(10), 3529-3539.

- Rossi, R., et al. (2022). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Molecular Neuroscience, 15, 875402.

- American Chemical Society. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 12(15), 2736-2751.

- ResearchGate. (2022). of the main putative roles of the isoform synaptic vesicle glycoprotein...

- Guiramand, J., et al. (1995). Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. International Journal of Geriatric Psychiatry, 10(S1), S21-S26.

- Ahmed, A. H., & Oswald, R. E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2197-2203.

- Sárközy, M., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 597920.

- Suyama, K., et al. (2021). Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. Pain, 162(12), 2947-2960.

- ResearchGate. (2013). (PDF) Synaptic vesicle protein 2A: Basic facts and role in synaptic function.

- ResearchGate. (2024). SV2A: Structure, Function, and Therapeutic Implications.

- Liu, J., et al. (2021). Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. STAR Protocols, 2(3), 100720.

- ResearchGate. (2021). (PDF) Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road.

- Scientifica. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp.

- Kadriu, B., et al. (2021). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Drug Discovery Today, 26(11), 2584-2593.

- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315.

- Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.

- Mykhailiuk, P. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536.

- Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels.

- Bio-protocol. (n.d.). Electrophysiology.

- Genes to Cognition Online. (2008). Hippocampal slice electrophysiology.